Miuraenamide B -

Miuraenamide B

Catalog Number: EVT-1590617
CAS Number:
Molecular Formula: C34H42IN3O7
Molecular Weight: 731.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Miuraenamide B is isolated from marine myxobacteria, specifically from the genus Myxococcus. These organisms are known for producing a variety of bioactive compounds that exhibit unique pharmacological properties. The discovery of miuraenamides has opened avenues for research into their mechanisms of action and potential applications in medicine.

Classification

Miuraenamide B is classified as a cyclic peptide and belongs to a broader category of natural products known as polyketides. Its structure and function are closely related to other actin-stabilizing compounds, which have been studied for their roles in cellular morphology and motility.

Synthesis Analysis

Methods

The synthesis of miuraenamide B can be achieved through several methods, including total synthesis and semi-synthesis from natural precursors. Total synthesis involves constructing the compound from simple organic molecules through a series of chemical reactions.

Technical Details:

  1. Total Synthesis: This method typically involves multiple steps, including:
    • Aldol reactions to form carbon-carbon bonds.
    • Oxidation reactions to introduce functional groups.
    • Cyclization to create the cyclic structure characteristic of miuraenamides.
  2. Semi-synthesis: This approach modifies existing natural products to enhance potency or alter biological activity. For instance, modifications might include changing amide bonds or incorporating aromatic side chains to improve stability and activity.
Molecular Structure Analysis

Structure

Miuraenamide B features a complex cyclic structure that includes several amino acid residues linked by peptide bonds. The specific arrangement of these residues contributes to its biological activity.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: 306.32 g/mol
  • Structural Features: The compound exhibits a macrocyclic structure with distinct regions that interact with actin filaments, enhancing polymerization and stabilization.
Chemical Reactions Analysis

Reactions

Miuraenamide B participates in several important chemical reactions that facilitate its biological activity:

  1. Actin Polymerization: Miuraenamide B enhances the nucleation phase of actin polymerization, leading to increased filament formation.
  2. Stabilization of Actin Filaments: It binds to actin monomers and promotes the formation of stable oligomers, which are essential for maintaining cell structure and function.

Technical Details:

  • The binding interactions involve hydrogen bonding and hydrophobic interactions between miuraenamide B and specific residues on actin, which stabilize the filamentous form.
Mechanism of Action

Process

The mechanism by which miuraenamide B exerts its effects involves several key steps:

  1. Binding to Actin: Miuraenamide B binds to actin monomers at specific sites, promoting conformational changes that favor polymerization.
  2. Enhancement of Nucleation: The compound increases the rate at which actin monomers aggregate into oligomers, facilitating rapid filament formation.
  3. Filament Stabilization: Once filaments are formed, miuraenamide B stabilizes them against disassembly, prolonging their functional lifespan within the cell.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Miuraenamide B is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound reacts with biological macromolecules through non-covalent interactions, primarily hydrophobic interactions and hydrogen bonding.
Applications

Scientific Uses

Miuraenamide B has several promising applications in scientific research:

  1. Cancer Research: Due to its ability to manipulate actin dynamics, it is being investigated as a potential therapeutic agent for various cancers where cytoskeletal reorganization plays a critical role in tumor progression.
  2. Cell Biology Studies: Researchers utilize miuraenamide B to study actin dynamics and cellular motility, providing insights into fundamental biological processes.
  3. Drug Development: The unique properties of miuraenamide B make it a candidate for developing new drugs targeting cytoskeletal functions in disease states.
Biosynthesis and Natural Sources

Microbial Origin and Ecological Niche of Paraliomyxa miuraensis

Paraliomyxa miuraensis strain SMH-27-4, a slightly halophilic myxobacterium, is the exclusive known producer of miuraenamide B. Isolated from near-seashore soil in Miura Peninsula, Japan, this bacterium thrives in low-salinity marine-influenced environments (0.5–1.0% w/v NaCl). It requires Mg²⁺ and Ca²⁺ for growth and exhibits unique ecological adaptations, including agar-burrowing motility and radial swarming on specialized seawater-based media (75% Sea Water Solution). Unlike terrestrial myxobacteria, P. miuraensis fails to degrade cellulose or grow on standard yeast media, reflecting niche-specific metabolic constraints. Phylogenetically, it represents a novel genus within the family Nannocystaceae, sharing fatty acid profiles (iso-C₁₅:₀, iso-C₁₇:₀) with both marine (Pseudenhygromyxa) and terrestrial (Nannocystis exedens) relatives but distinguished by its MK-8 quinone system and absence of long-chain polyunsaturated fatty acids [1] [10].

Table 1: Physiological Traits of Paraliomyxa miuraensis

TraitCharacteristics
Salt Requirement0.5–1.0% NaCl (w/v)
Divalent Cation DependenceMg²⁺, Ca²⁺
MotilityAgar-burrowing, radial swarming
Major Fatty Acidsiso-C₁₅:₀, iso-C₁₇:₀
Major QuinoneMenaquinone-8 (MK-8)
Fruiting BodiesNot observed

Biosynthetic Gene Cluster (BGC) Architecture and Functional Annotation

The miuraenamide BGC (miu cluster) spans 85.9 kbp and comprises 36 open reading frames (ORFs), organized into seven core structural genes (miuA–miuG) interspersed with accessory and regulatory elements. Only five of the 17 BGCs in P. miuraensis show homology to known clusters, underscoring the novelty of the miu system. Core domains include:

  • Polyketide synthase (PKS) modules: miuA, miuB
  • Nonribosomal peptide synthetase (NRPS) module: miuC
  • Modification enzymes: Tyrosine halogenase (miuG), O-methyltransferase (miuE), cytochrome P450 (miuD), and thioesterase (miuF) [2] [8] [10].

Notably, orf14–18 (encoding hypothetical proteins) disrupt the continuity of PKS/NRPS genes, a rare architectural feature observed in <2.5% of myxobacterial BGCs. This arrangement suggests potential regulatory complexity or intermediate trafficking roles during depsipeptide assembly.

Table 2: Key Genes in the Miuraenamide BGC

GeneProtein FunctionDomain ArchitectureRole in Biosynthesis
miuAPolyketide synthaseKS-AT-DH-KR-ACP-KS-AT-DH-ER-KR-ACPPolyketide chain extension
miuBHybrid PKS-NRPSKS-AT-KR-ACP-C-A-PCPPolyketide-peptide linkage
miuCNonribosomal peptide synthetaseC-A-PCP-C-A-PCP-C-A-PCP-TEAmino acid incorporation & cyclization
miuEO-MethyltransferaseSAM-binding domainMethoxy group addition
miuGFAD-dependent halogenaseFAD-binding, halogenase domainsTyrosine bromination

Enzymatic Machinery: Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems

Miuraenamide B biosynthesis employs a hybrid PKS/NRPS assembly line:1. PKS Initiation: Six iterative PKS modules in miuA elongate the polyketide backbone using malonyl-CoA extender units. Module-specific domains govern β-carbon processing:- Ketoreductase (KR) domains generate hydroxyl groups.- Dehydratase (DH) and enoylreductase (ER) domains introduce double bonds and saturate intermediates [2] [8].2. NRPS Incorporation: Three NRPS modules in miuC incorporate amino acids:- Adenylation (A) domains activate L-alanine, brominated L-tyrosine (via miuG), and O-methylated L-phenylalanine (via miuE).- Condensation (C) domains form peptide bonds.- Thioesterase (TE) domain catalyzes macrolactonization, releasing the cyclic depsipeptide [2] [8].3. Trans-Acyltransferase System: Unlike canonical cis-AT PKSs, the miu cluster uses discrete AT enzymes for malonyl-CoA loading, enhancing substrate flexibility [2].

Halogenation and Post-Translational Modifications in Depsipeptide Assembly

Bromination and methylation are critical PTMs shaping miuraenamide B's bioactivity:

  • Halogenation: The FAD-dependent halogenase MiuG regioselectively brominates L-tyrosine at C3 of the aromatic ring. Gene disruption of miuG abolishes bromination, yielding debromomiuraenamide A [2] [8].
  • O-Methylation: MiuE transfers a methyl group from S-adenosylmethionine (SAM) to the 4-OH of phenylalanine. Inactivation of miuE results in miuraenamide E, lacking the methoxy group [2] [8].
  • Oxidation: Cytochrome P450 (MiuD) may mediate epoxidation or hydroxylation, though its exact role requires validation [2].These PTMs occur during carrier protein-tethered assembly, minimizing intermediate diffusion and enhancing pathway efficiency.

Heterologous Expression Strategies in Model Myxobacteria

Native production of miuraenamide B in P. miuraensis is impeded by:

  • Slow growth (18-day culture cycles).
  • Cell aggregation in liquid media.
  • Low yields (~1 mg/L) [2] [8].To overcome this, a heterologous system was developed in Myxococcus xanthus:
  • BGC Cloning: The miu cluster was excised using BlnI and cloned into a bacterial artificial chromosome (BAC).
  • Host Engineering: The BAC was integrated into M. xanthus via homologous recombination targeting the ta-1 locus of the myxovirescin pathway.
  • Yield Optimization:
  • Initial production: 0.06 mg/L.
  • Multigene disruption of regulatory regions increased titers 20-fold (1.21 mg/L).
  • Feeding 3-bromo-L-tyrosine bypassed rate-limiting bromination, reducing fermentation time by 4.5× versus native production [2] [8].This system confirms the BGC’s autonomy and enables scalable miuraenamide B production for functional studies.

Table 3: Heterologous Production of Miuraenamides

Strain/ModificationProductYield (mg/L)Culture Time
Native P. miuraensisMiuraenamide B~1.018 days
M. xanthus (initial BAC)Miuraenamide B0.067 days
M. xanthus (multigene mutant)Miuraenamide B1.214 days
M. xanthus ΔmiuG + 3-Br-TyrMiuraenamide BEnhanced4 days

Properties

Product Name

Miuraenamide B

IUPAC Name

(3E,15E)-6-[(4-hydroxy-3-iodophenyl)methyl]-3-[methoxy(phenyl)methylidene]-7,9,16,19-tetramethyl-1-oxa-4,7,10-triazacyclononadec-15-ene-2,5,8,11-tetrone

Molecular Formula

C34H42IN3O7

Molecular Weight

731.6 g/mol

InChI

InChI=1S/C34H42IN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+

InChI Key

WCESITGHJAUCTK-SFHJFPFYSA-N

Synonyms

miuraenamide B

Canonical SMILES

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)I)C)C)C

Isomeric SMILES

CC1CC/C(=C/CCCC(=O)NC(C(=O)N(C(C(=O)N/C(=C(\C2=CC=CC=C2)/OC)/C(=O)O1)CC3=CC(=C(C=C3)O)I)C)C)/C

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